2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
The compound 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide features a benzylsulfonyl group linked to an acetamide backbone. The acetamide is further substituted with a benzo[d]thiazol-2-yl moiety (bearing 4-methoxy and 7-methyl groups) and a pyridin-2-ylmethyl group. Its molecular weight is estimated at ~496 g/mol, with polarity influenced by the sulfonyl and aromatic substituents .
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-17-11-12-20(31-2)22-23(17)32-24(26-22)27(14-19-10-6-7-13-25-19)21(28)16-33(29,30)15-18-8-4-3-5-9-18/h3-13H,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWOXDKWPNQRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS Number: 923503-09-7) is a novel derivative within the benzothiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 481.6 g/mol. It features a complex structure that includes a benzothiazole moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 923503-09-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It is hypothesized to modulate enzyme activity and receptor interactions, leading to significant biochemical changes within cells. The benzothiazole component is particularly noted for its role in anticancer properties, potentially through pathways involving apoptosis induction.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties for compounds structurally related to This compound . For instance, derivatives bearing similar moieties have shown efficacy against various cancer cell lines by inducing apoptosis through activation of procaspase-3.
In a study evaluating several benzothiazole derivatives, compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8j | U937 | 5.2 |
| Compound 8k | U937 | 6.6 |
These compounds were found to activate procaspase-3 effectively, suggesting that This compound may share similar mechanisms of action due to structural similarities .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Benzothiazole derivatives are known for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for related compounds were reported in a range from 0.10 to 0.75 mg/mL against various strains, including Streptococcus aureus and Escherichia coli.
Case Studies and Research Findings
- Anticancer Studies : Research on benzothiazole derivatives has indicated that modifications can enhance selectivity and potency against cancer cells. The presence of specific substituents on the benzothiazole ring significantly influences the anticancer activity observed in vitro.
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications led to increased antibacterial activity compared to standard antibiotics like ampicillin .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The target compound shares the N-(benzo[d]thiazol-2-yl)acetamide core with several analogs but differs in substituents:
Physicochemical Properties
Molecular Weight and Melting Points
- Thiazolidinedione analogs (e.g., GB30) : MW 413.45–488.38 g/mol; m.p. 272–300°C .
- Piperazine-linked thiazoles (e.g., Compound 13) : MW 422.54–438.54 g/mol; m.p. 269–303°C .
The target’s benzylsulfonyl group may increase polarity and melting point compared to thiazolidinedione derivatives, which exhibit lower polarity due to electron-withdrawing dioxo groups .
Spectral Characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
